Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- typically involves the nitration of stilbene derivatives. One common method is the nitration of trans-stilbene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxidized products: Formed by the oxidation of the nitro group.
Substituted derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Nitrostilbene derivatives: Compounds with similar structures but different substituents on the benzene ring.
Aminostilbene derivatives: Compounds where the nitro group is replaced with an amino group.
Halogenated stilbenes: Compounds with halogen substituents on the benzene ring.
Uniqueness
Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- is unique due to its specific combination of a nitro group and a phenylethenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
4264-29-3 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI Key |
RYJATPLJVSILLB-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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